molecular formula C24H20FNO4 B8059255 N-Fmoc-3-fluorobenzyl-glycine

N-Fmoc-3-fluorobenzyl-glycine

Cat. No.: B8059255
M. Wt: 405.4 g/mol
InChI Key: GDDIDFBLYPFWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-3-fluorobenzyl-glycine is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc group, or fluorenylmethyloxycarbonyl group, is commonly used in organic synthesis as a protecting group for amines. This compound is particularly significant in the field of peptide synthesis, where it serves as a building block for the construction of more complex molecules.

Preparation Methods

The synthesis of N-Fmoc-3-fluorobenzyl-glycine typically involves the protection of the amino group of glycine with the Fmoc group. One common method is the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with glycine to form the protected amino acid . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Fmoc-3-fluorobenzyl-glycine undergoes various chemical reactions, including:

Scientific Research Applications

N-Fmoc-3-fluorobenzyl-glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-3-fluorobenzyl-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

N-Fmoc-3-fluorobenzyl-glycine can be compared with other Fmoc-protected amino acids such as N-Fmoc-glycine and N-Fmoc-phenylalanine. While all these compounds serve as building blocks in peptide synthesis, this compound is unique due to the presence of the fluorine atom on the benzyl group. This fluorine atom can influence the compound’s reactivity and the properties of the resulting peptides .

Similar compounds include:

  • N-Fmoc-glycine
  • N-Fmoc-phenylalanine
  • N-Fmoc-alanine

These compounds share the Fmoc protecting group but differ in the side chains attached to the amino acid backbone, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-fluorophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDIDFBLYPFWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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